AGI-24512

MAT2A Biochemical Assay Enzyme Inhibition

AGI-24512 is the definitive MAT2A inhibitor for researchers demanding maximal target engagement at low concentrations. Its 8 nM enzymatic IC50 provides >50-fold greater potency than early-generation tool compounds like PF-9366, eliminating off-target confounders. Validated by a 1.10 Å co-crystal structure (PDB: 7KCF) confirming allosteric binding, it enables precise dose-response studies, robust PD biomarker quantification (PRMT5-SDMA IC50 95 nM), and translational work in MTAP-null patient-derived organoids. For reproducible, publication-grade MAT2A modulation, AGI-24512 is the non-substitutable reference standard.

Molecular Formula C24H24N4O2
Molecular Weight 400.482
CAS No. 2201066-53-5
Cat. No. B605234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGI-24512
CAS2201066-53-5
SynonymsAGI-24512;  AGI 24512;  AGI24512.
Molecular FormulaC24H24N4O2
Molecular Weight400.482
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O
InChIInChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3
InChIKeyJDHPOXNOROPDTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AGI-24512 (CAS 2201066-53-5): A Potent Allosteric MAT2A Inhibitor for Synthetic Lethality Research in MTAP-Deleted Cancers


AGI-24512 is a methionine adenosyltransferase 2A (MAT2A) inhibitor with an enzymatic IC50 of 8 nM, designed to exploit the synthetic lethal vulnerability in MTAP-deleted cancer cells by inhibiting the production of the universal methyl donor S-adenosylmethionine (SAM) . It binds to an allosteric site on MAT2A, as confirmed by a high-resolution (1.10 Å) co-crystal structure with SAM, and induces DNA damage and anti-proliferative effects in vitro, particularly in MTAP-null models [1].

Why AGI-24512 Cannot Be Replaced by Other MAT2A Inhibitors in Rigorous Research Protocols


The selection of a MAT2A inhibitor is not interchangeable due to profound differences in biochemical potency, binding modes, and consequential cellular pharmacodynamics. While in-class compounds such as AG-270, PF-9366, and IDE397 share a common target, their individual characteristics dictate specific experimental outcomes and therapeutic windows. For instance, the early tool compound PF-9366 exhibits >50-fold weaker enzymatic potency (IC50 = 420 nM), requiring significantly higher concentrations to achieve target engagement and potentially introducing off-target effects that confound results [1]. Even among potent, allosteric inhibitors like AG-270, which was optimized from an earlier lead scaffold, pharmacokinetic and selectivity profiles differ, impacting in vivo efficacy and tolerability [2]. Therefore, substituting AGI-24512 with another inhibitor based solely on target overlap invalidates dose-response relationships and compromises the reproducibility and biological interpretation of studies reliant on precise MAT2A modulation.

AGI-24512 Quantitative Differentiation Guide: Evidence-Based Selection Over MAT2A Inhibitor Comparators


Superior Biochemical Potency: AGI-24512 Exhibits >50-Fold Stronger MAT2A Inhibition Compared to PF-9366

AGI-24512 demonstrates a significantly lower half-maximal inhibitory concentration (IC50) for MAT2A compared to the early allosteric inhibitor PF-9366. In enzymatic assays, AGI-24512 inhibits MAT2A with an IC50 of 8 nM [1], while PF-9366 exhibits an IC50 of 420 nM under comparable conditions [2].

MAT2A Biochemical Assay Enzyme Inhibition IC50

Cellular Target Engagement: AGI-24512 Inhibits PRMT5-Mediated SDMA Labeling with a Low Nanomolar IC50

The functional consequence of MAT2A inhibition by AGI-24512 is validated through downstream biomarker modulation. In MTAP-deleted HCT116 cells, AGI-24512 suppresses PRMT5-mediated symmetric dimethyl arginine (SDMA) labeling with an IC50 of 95 nM, confirming efficient disruption of the SAM-dependent methylation pathway at low cellular concentrations .

PRMT5 Cellular Assay SDMA MTAP-deleted

Structural Basis for Allosteric Inhibition: High-Resolution Co-Crystal Structure Confirms Unique Binding Mode of AGI-24512

The precise mechanism of AGI-24512 is defined by a high-resolution (1.10 Å) X-ray co-crystal structure with human MAT2A and its product SAM (PDB ID: 7KCF) [1]. This structure reveals that AGI-24512 binds to an allosteric pocket, a distinct site from the active site. This binding mode is substrate non-competitive and stabilizes a conformation of MAT2A that prevents the release of the product SAM, thereby potently inhibiting the enzyme's catalytic cycle [2].

X-ray Crystallography Allosteric Inhibitor MAT2A Structure PDB 7KCF

Translational Validation: Patient-Derived Organoid Models Confirm Selective Sensitivity to AGI-24512 Based on MTAP Status

In a panel of 18 pancreatic ductal adenocarcinoma (PDAC) patient-derived organoids (PDOs) with defined MTAP genomic status, all five models with homozygous MTAP deletion exhibited increased sensitivity to AGI-24512 compared to MTAP wild-type or heterozygous models [1]. This ex vivo result in a clinically relevant model system demonstrates the predictive nature of the MTAP biomarker for AGI-24512 response.

Patient-Derived Organoids PDAC MTAP Deletion Ex Vivo

Optimized Applications for AGI-24512 in Oncology and Cellular Metabolism Research


Biochemical Assays Requiring High-Potency MAT2A Inhibition

AGI-24512 is the preferred tool compound for in vitro biochemical assays where maximal target engagement at low concentrations is critical. With an IC50 of 8 nM, it provides a >50-fold potency advantage over early allosteric inhibitors like PF-9366 [1]. This allows for precise titration of MAT2A activity and minimizes solvent effects or compound interference at higher concentrations, making it ideal for kinetic studies, fragment-based screening, and high-throughput screening campaigns for MAT2A modulators.

Cellular Mechanism-of-Action Studies in MTAP-Deleted Models

For researchers investigating the synthetic lethal relationship between MTAP deletion and MAT2A inhibition, AGI-24512 offers robust on-target cellular activity. Its ability to potently inhibit PRMT5-mediated SDMA (IC50 = 95 nM) in MTAP-null HCT116 cells provides a clear, quantifiable pharmacodynamic biomarker to validate target engagement and downstream pathway modulation in cell-based assays . This makes it an essential tool for dissecting the molecular consequences of SAM depletion in cancer cells.

Structural Biology and Rational Drug Design

The well-defined, high-resolution (1.10 Å) co-crystal structure of AGI-24512 bound to MAT2A (PDB: 7KCF) establishes it as an invaluable chemical probe for structural biology and structure-based drug design [2]. It serves as a validated starting point for studying allosteric regulation of MAT2A, designing novel inhibitors through scaffold hopping, or computationally modeling the binding of other ligands. Its distinct allosteric binding mode differentiates it from orthosteric SAM-competitive inhibitors [3].

Ex Vivo Validation in Patient-Derived Cancer Models

AGI-24512 has demonstrated utility in complex, clinically relevant ex vivo models such as patient-derived organoids (PDOs). Its selective anti-proliferative effect in MTAP-homozygous deleted pancreatic cancer organoids confirms its utility for preclinical studies aiming to validate MTAP as a predictive biomarker of response [4]. This positions AGI-24512 as a key reference compound for translational research efforts focused on personalized oncology strategies for MTAP-null solid tumors.

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